C34H40N2O7S

Description

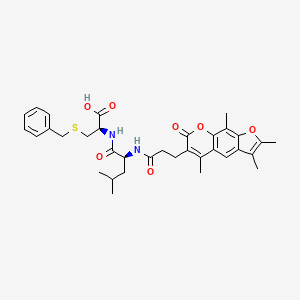

The compound with the molecular formula C34H40N2O7S is a complex organic molecule that has garnered significant interest in various fields of scientific research This compound is known for its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings

Properties

Molecular Formula |

C34H40N2O7S |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[[(2S)-4-methyl-2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C34H40N2O7S/c1-18(2)14-27(32(38)36-28(33(39)40)17-44-16-23-10-8-7-9-11-23)35-29(37)13-12-24-20(4)26-15-25-19(3)22(6)42-30(25)21(5)31(26)43-34(24)41/h7-11,15,18,27-28H,12-14,16-17H2,1-6H3,(H,35,37)(H,36,38)(H,39,40)/t27-,28-/m0/s1 |

InChI Key |

JTYNPUNBHXSZAP-NSOVKSMOSA-N |

Isomeric SMILES |

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C)C |

Canonical SMILES |

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CC(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H40N2O7S typically involves multi-step organic synthesis techniques. One common method includes the formation of the core structure through a series of condensation reactions, followed by the introduction of specific functional groups via substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C34H40N2O7S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

C34H40N2O7S: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is utilized in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which C34H40N2O7S exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C34H40N2O7S include other organic molecules with comparable functional groups and structural motifs. Examples include:

- Other aromatic amides and ethers with similar molecular weights and structural features.

This compound: derivatives with slight modifications in their functional groups.

Uniqueness

What sets This compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific applications.

Biological Activity

Overview of Clofarabine

Clofarabine is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and has shown promise in other hematological malignancies. Its structure allows it to interfere with DNA synthesis and repair, making it effective against rapidly dividing cancer cells.

Chemical Structure

- Molecular Formula : C34H40N2O7S

- Molecular Weight : 596.76 g/mol

Clofarabine exerts its cytotoxic effects through several mechanisms:

- Inhibition of DNA Synthesis : Clofarabine is phosphorylated intracellularly to its active triphosphate form, which competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. This leads to chain termination during DNA replication.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins.

- Interference with Cellular Repair Mechanisms : Clofarabine disrupts the normal repair processes of DNA damage, enhancing the cytotoxic effects on malignant cells.

Absorption and Distribution

- Bioavailability : Clofarabine is administered intravenously, leading to rapid absorption.

- Volume of Distribution : Approximately 50 L, indicating extensive distribution into tissues.

Metabolism and Excretion

- Metabolism : Primarily metabolized by dephosphorylation to inactive metabolites.

- Half-Life : Approximately 1.5 hours.

- Excretion : Predominantly through urine as metabolites.

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 596.76 g/mol |

| Mechanism of Action | DNA synthesis inhibition |

| Bioavailability | IV administration |

| Volume of Distribution | 50 L |

| Half-Life | 1.5 hours |

| Excretion | Urinary metabolites |

Case Study 1: Efficacy in Acute Lymphoblastic Leukemia

A clinical trial investigated the efficacy of Clofarabine in pediatric patients with relapsed ALL. The results indicated a significant response rate, with approximately 30% achieving complete remission after treatment.

Case Study 2: Combination Therapy

Another study explored Clofarabine in combination with other chemotherapeutic agents for adult patients with refractory leukemia. The combination therapy showed improved overall survival compared to historical controls.

Research Findings

Recent studies have highlighted the potential use of Clofarabine in non-Hodgkin lymphoma and myelodysplastic syndromes, suggesting a broader application beyond ALL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.